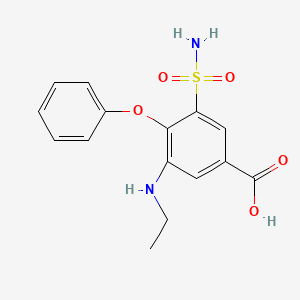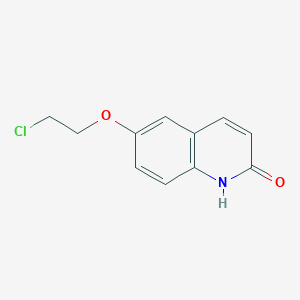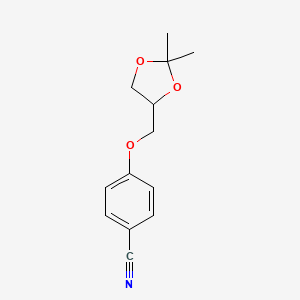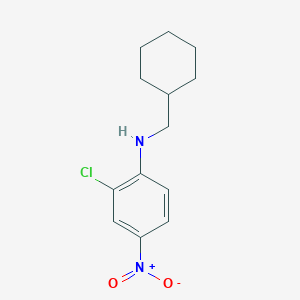
3-Benzyl-2,6-dichloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2,6-dichloropyridine is an organic compound with the molecular formula C12H9Cl2N and a molecular weight of 238.12 g/mol It is a derivative of pyridine, substituted with benzyl and dichloro groups at the 3rd and 2nd, 6th positions, respectively
Méthodes De Préparation
The synthesis of 3-Benzyl-2,6-dichloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine to form 2,6-dichloropyridine, which can then be further reacted with benzyl chloride under specific conditions to yield the target compound . Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Benzyl-2,6-dichloropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include n-butyllithium, tert-butyllithium, and various organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Benzyl-2,6-dichloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Benzyl-2,6-dichloropyridine involves its interaction with various molecular targets. The benzyl and dichloro groups influence its reactivity and binding properties. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Benzyl-2,6-dichloropyridine can be compared with other chloropyridine derivatives, such as:
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Known for its use in pharmaceuticals.
4-Chloropyridine: Utilized in the production of various organic compounds.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C12H9Cl2N |
|---|---|
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
3-benzyl-2,6-dichloropyridine |
InChI |
InChI=1S/C12H9Cl2N/c13-11-7-6-10(12(14)15-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
QONBWWCOWVHQGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)

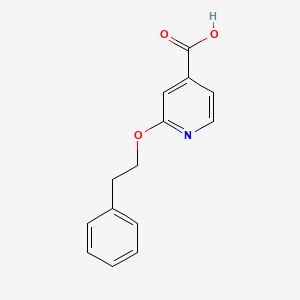
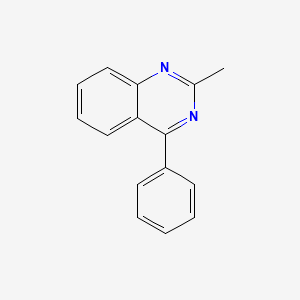
![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
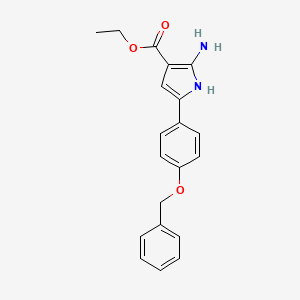
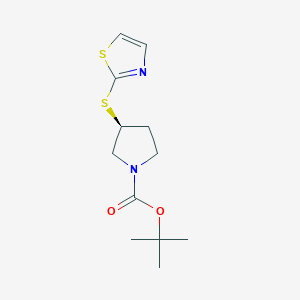
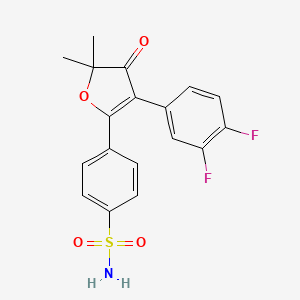
![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
